2,4-Bis(trifluoromethyl)bromobenzene
Overview
Description
2,4-Bis(trifluoromethyl)bromobenzene is an organic compound with the molecular formula C8H3BrF6. It is characterized by the presence of two trifluoromethyl groups and one bromine atom attached to a benzene ring. This compound is known for its high thermal stability and unique electronic properties, making it valuable in various chemical applications .
Mechanism of Action
Target of Action
It’s known that this compound is often used in the synthesis of various organic and organometallic compounds .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide (or triflate) using a palladium catalyst.
Result of Action
The result of the action of 2,4-Bis(trifluoromethyl)bromobenzene is primarily seen in the formation of new organic compounds through the Suzuki–Miyaura coupling reaction
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the generation of vapor or mist . It should be kept away from flames and hot surfaces, and measures should be taken to prevent the build-up of electrostatic charge . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Bis(trifluoromethyl)bromobenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-bis(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and continuous flow systems to ensure consistent product quality. The use of automated control systems helps maintain precise reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents are employed in anhydrous solvents
Major Products
Substitution: Products vary depending on the substituent introduced.
Coupling: Biaryl compounds are commonly formed.
Reduction: The major product is 2,4-bis(trifluoromethyl)benzene
Scientific Research Applications
2,4-Bis(trifluoromethyl)bromobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: Its derivatives are investigated for potential biological activities and as probes in biochemical studies.
Medicine: Research explores its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and advanced materials
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-bis(trifluoromethyl)benzene
- 2,5-Bis(trifluoromethyl)bromobenzene
- 4-Bromobenzotrifluoride
Uniqueness
2,4-Bis(trifluoromethyl)bromobenzene is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its electronic properties and reactivity. This positioning makes it particularly useful in applications requiring high thermal stability and specific electronic characteristics .
Properties
IUPAC Name |
1-bromo-2,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEJWLIKRLJYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186369 | |
Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327-75-3 | |
Record name | 1-Bromo-2,4-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2,4-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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